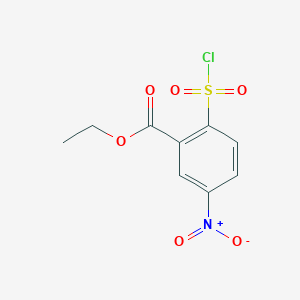
Ethyl 2-(chlorosulfonyl)-5-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(chlorosulfonyl)-5-nitrobenzoate is an organic compound with significant applications in various fields of chemistry and industry. It is characterized by the presence of a chlorosulfonyl group and a nitro group attached to a benzoate ester. This compound is known for its reactivity and versatility in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(chlorosulfonyl)-5-nitrobenzoate typically involves the chlorosulfonation of ethyl 5-nitrobenzoate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process is usually conducted under controlled temperature conditions to ensure the selective introduction of the chlorosulfonyl group.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-(chlorosulfonyl)-5-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as triethylamine.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Sulfonamide or sulfonate derivatives: from substitution reactions.
Amino derivatives: from reduction reactions.
Carboxylic acids: from hydrolysis reactions.
Aplicaciones Científicas De Investigación
Ethyl 2-(chlorosulfonyl)-5-nitrobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(chlorosulfonyl)-5-nitrobenzoate involves its reactivity towards nucleophiles and reducing agents. The chlorosulfonyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group, on the other hand, can undergo reduction to form amino derivatives, which may interact with biological targets such as enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- Ethyl 2-(chlorosulfonyl)acetate
- Ethyl 2-(chlorosulfonyl)propanoate
- Ethyl 2-(chlorosulfonyl)butanoate
Comparison: Ethyl 2-(chlorosulfonyl)-5-nitrobenzoate is unique due to the presence of both a chlorosulfonyl group and a nitro group on the benzoate ester. This combination imparts distinct reactivity and versatility compared to other similar compounds, which may lack one of these functional groups. The nitro group adds an additional dimension of reactivity, allowing for further functionalization and derivatization.
Propiedades
Fórmula molecular |
C9H8ClNO6S |
|---|---|
Peso molecular |
293.68 g/mol |
Nombre IUPAC |
ethyl 2-chlorosulfonyl-5-nitrobenzoate |
InChI |
InChI=1S/C9H8ClNO6S/c1-2-17-9(12)7-5-6(11(13)14)3-4-8(7)18(10,15)16/h3-5H,2H2,1H3 |
Clave InChI |
PADNOLJQSZYHIS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















